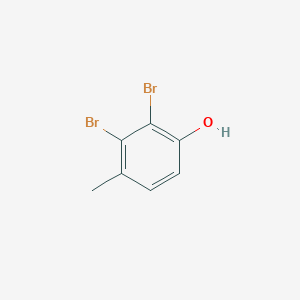

2,3-Dibromo-4-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

344248-97-1 |

|---|---|

Molecular Formula |

C7H6Br2O |

Molecular Weight |

265.93 g/mol |

IUPAC Name |

2,3-dibromo-4-methylphenol |

InChI |

InChI=1S/C7H6Br2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 |

InChI Key |

LYMCGVGJHYEOMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)Br)Br |

Origin of Product |

United States |

Historical Development and Early Academic Investigations of Halogenated Phenols

The journey into halogenated phenols began with early explorations into the reactivity of phenol (B47542) itself. Phenol's aromatic ring is highly activated towards electrophilic substitution, making reactions like halogenation readily achievable. Initial studies in the 19th and early 20th centuries focused on the direct chlorination and bromination of phenol, which often resulted in mixtures of ortho- and para-substituted products, and frequently led to polyhalogenation. solubilityofthings.com These early investigations laid the groundwork for understanding the directing effects of the hydroxyl group and the influence of reaction conditions on product distribution.

The development of more controlled and selective halogenation methods has been a continuous pursuit. researchgate.net Historically, compounds like 2,6-dibromo-4-methylphenol (B1582163), an isomer of the subject of this article, have been synthesized and recognized for their antimicrobial properties, playing a role in the development of antiseptics and disinfectants. nih.gov The study of such compounds has been crucial in building a foundational knowledge of how halogen substitution patterns influence the chemical and biological properties of phenols.

Significance of Regio and Polybrominated Phenols in Advanced Organic Synthesis

Regio- and polybrominated phenols are valuable intermediates in advanced organic synthesis due to the versatile reactivity of the carbon-bromine bond. The bromine atoms can be readily substituted or used to facilitate cross-coupling reactions, making these compounds important building blocks for more complex molecules. For instance, brominated phenols are precursors in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. askfilo.commdpi.com

The specific positioning of bromine atoms on the phenol (B47542) ring (regiochemistry) is critical as it dictates the molecule's subsequent reactivity and steric environment. The hydroxyl and methyl groups of a cresol (B1669610) derivative like 4-methylphenol (p-cresol) are ortho-, para-directing, meaning that electrophilic substitution, such as bromination, will preferentially occur at the positions ortho and para to these groups. rsc.org This makes the synthesis of specific isomers, like 2,3-Dibromo-4-methylphenol, a challenge that requires strategic synthetic planning, often involving protecting groups or specialized reagents to achieve the desired regioselectivity. lookchem.comsigmaaldrich.com The study of bromination of p-cresol (B1678582) often leads to various di- and poly-brominated products, with their formation and rearrangement being a subject of detailed academic inquiry. sigmaaldrich.comrsc.org

Interactive Table: Properties of Dibromo-4-methylphenol Isomers

| Property | 2,4-Dibromo-6-methylphenol (B165728) | 2,6-Dibromo-4-methylphenol (B1582163) | 3,5-Dibromo-4-methylphenol | 2,4-Dibromo-3-methylphenol |

|---|---|---|---|---|

| Molecular Formula | C₇H₆Br₂O | C₇H₆Br₂O | C₇H₆Br₂O | C₇H₆Br₂O |

| Molecular Weight | 265.93 g/mol | 265.93 g/mol | 265.93 g/mol | 265.93 g/mol |

| Melting Point | 49-50 °C nih.gov | 49-51 °C nih.gov | 103.5-112.5 °C | Not available |

| Appearance | White to gray powder chemicalbook.com | White to off-white crystalline solid nih.gov | White to cream crystals or powder | Not available |

| CAS Number | 609-22-3 | 2432-14-6 | 54756-37-3 | 13321-75-0 chemicalbook.com |

Current Research Trajectories and Identified Knowledge Gaps for 2,3 Dibromo 4 Methylphenol

Regioselective Bromination Strategies for Phenolic Substratesmdpi.comcdnsciencepub.com

The inherent activating and ortho-, para-directing nature of the hydroxyl group in phenols makes the regioselective synthesis of specific polysubstituted isomers a formidable task. mdpi.com The methyl group at the para position of 4-methylphenol further influences the substitution pattern, primarily directing incoming electrophiles to the ortho positions (2 and 6).

Direct bromination of 4-methylphenol typically leads to a mixture of products. The initial electrophilic attack by a bromonium ion (Br+) or a polarized bromine molecule is directed to the positions ortho to the strongly activating hydroxyl group. This results in the formation of 2-bromo-4-methylphenol as the major initial product.

The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the delocalization of the positive charge onto the oxygen atom of the hydroxyl group. Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated phenol (B47542).

Further bromination of 2-bromo-4-methylphenol can occur. The existing substituents (hydroxyl, methyl, and bromo) collectively influence the position of the second bromine atom. While the hydroxyl group directs to the remaining ortho (position 6) and para (already occupied) positions, the precise placement to form this compound is challenging to achieve with high selectivity through direct bromination due to competing formation of 2,6-dibromo-4-methylphenol. The presence of a bromine atom at C2 slightly deactivates the ring, but the powerful activating effect of the hydroxyl group often leads to substitution at the most sterically accessible and electronically favorable position, which is typically C6.

One study on the bromination of p-cresol in trifluoromethanesulfonic acid indicated the formation of 3-bromo-p-cresol, suggesting a pathway involving the rearrangement of an intermediate bromodienone. cdnsciencepub.com This hints at the complexity of these reactions and the potential for obtaining less common substitution patterns under specific acidic conditions.

| Starting Material | Brominating Agent | Solvent | Conditions | Major Products | Reference |

| 4-methylphenol | Br2 | Triflic acid | - | 2-bromo-p-cresol, 3-bromo-p-cresol, dibromo-p-cresol | cdnsciencepub.com |

| 2-bromo-p-cresol | Br2 | Triflic acid | - | Mixture of bromocresols | cdnsciencepub.com |

Given the challenges of direct regioselective dibromination, indirect methods offer a more controlled approach. One such strategy involves the functionalization of a precursor molecule to guide the bromination, followed by a subsequent transformation.

A potential, though not explicitly detailed for this specific isomer in the searched literature, indirect route could involve the following conceptual steps:

Protection and Directed Bromination: Protection of the hydroxyl group can alter its directing influence. Subsequent bromination could then be directed by other functionalities on the ring.

Introduction of a Directing Group: A functional group that can be later removed or transformed could be introduced to direct the bromine atoms to the desired positions.

Decarboxylative Bromination: An alternative approach involves the bromination of a phenolic acid precursor. For instance, the oxidative bromination of 4-hydroxybenzoic acid followed by decarboxylation is a known method for producing bromophenols. acs.org A similar strategy starting with a suitably substituted hydroxybenzoic acid could potentially lead to this compound.

Debromination: In some cases, a polybrominated intermediate can be synthesized and then selectively debrominated. For example, 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone has been shown to rearrange to 2,3,6-tribromo-4-methylphenol (B1354577). cdnsciencepub.com A subsequent selective debromination at position 6 could theoretically yield the target compound.

Green Chemistry Approaches in this compound Synthesisacs.orgrsc.orgiosrjournals.org

Modern synthetic chemistry emphasizes the development of environmentally benign methods. For the synthesis of brominated phenols, this includes the use of safer reagents, milder reaction conditions, and the reduction of hazardous waste.

A greener approach to bromination involves the in-situ generation of the brominating species from less hazardous sources than molecular bromine. One such system employs hydrobromic acid (HBr) in combination with an oxidant like hydrogen peroxide (H₂O₂). This method was used for the selective synthesis of 2-bromo-4-methylphenol from 4-methylphenol in a two-phase system, which simplifies product isolation. acs.org Optimizing the molar ratio of the reactants and the reaction temperature is crucial for achieving high selectivity and conversion. acs.org

| Starting Material | Reagents | Solvent System | Temperature | Selectivity for 2-bromo-4-methylphenol | Reference |

| 4-methylphenol | HBr, H₂O₂ | Ethylenedichloride/Water | 45 °C | 99.6% | acs.org |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. The bromination of phenols can be efficiently carried out under microwave irradiation. For instance, the microwave-assisted bromination of phenols using potassium bromide (KBr) and a hypervalent chromium (VI) reagent in a solvent like dichloromethane (B109758) or acetonitrile (B52724) has been reported. ijraset.com This method offers a rapid alternative to conventional heating. ijraset.com

Solvent-free, or solid-state, reactions represent another green chemistry approach that minimizes the use of volatile organic compounds. The bromination of aromatic compounds, including phenols, has been achieved under solvent-free conditions by grinding the reactants in a mortar and pestle, sometimes with a catalyst or a solid support.

Multi-component Reactions and One-Pot Syntheses Incorporating this compound Moietiesrsc.org

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing the number of purification steps and saving time and resources.

While specific multi-component reactions leading directly to this compound were not prominently featured in the search results, the concept of one-pot tandem reactions is highly relevant. A notable example is the one-pot synthesis of various bromophenols from arylboronic acids. rsc.org This process involves a rapid ipso-hydroxylation of the boronic acid to the corresponding phenol, followed by in-situ bromination with hydrogen bromide. rsc.org Although not explicitly demonstrated for the synthesis of this compound, this methodology showcases the potential for developing efficient one-pot procedures for highly substituted phenols.

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the enantioselective synthesis of chiral molecules is a significant area of modern organic chemistry. While there is no specific information on the stereoselective synthesis of chiral derivatives of this compound, recent research has focused on the asymmetric bromination of related phenolic structures to create chiral biaryl compounds and other molecules with stereogenic centers. rsc.orgmdpi.com

These methods often employ chiral catalysts to control the stereochemical outcome of the bromination reaction. Some notable approaches include:

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have been used to catalyze the atroposelective bromination of biaryl compounds with high enantioselectivity. mdpi.com

Organocatalysis: Chiral organocatalysts, such as amino-ureas and squaramides, have been successfully used for the desymmetrizing asymmetric ortho-bromination of phenol derivatives. rsc.org

Peptide-Based Catalysis: Short peptide sequences have been shown to catalyze the enantioselective bromination of aromatic compounds.

Chiral Selenide Catalysis: Chiral bifunctional selenides have been developed as effective catalysts for the enantioselective electrophilic halogenation of bis(2-hydroxyaryl) aryl phosphine (B1218219) oxides, leading to P-chirogenic compounds. chinesechemsoc.org

These advanced synthetic methodologies highlight the potential for creating chiral molecules from brominated phenol precursors, which could have applications in areas such as asymmetric catalysis and materials science. rsc.org

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in this compound is susceptible to electrophilic attack, with the regioselectivity being influenced by the existing substituents. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the bromine atoms are deactivating yet also ortho-, para-directing. askfilo.com

Nitration and Related Reactions with Mechanistic Studies

The nitration of polysubstituted methylphenols, including related brominated structures, has been studied using reagents like fuming nitric acid in acetic acid or nitrogen dioxide. dissertation.com These reactions can lead to a variety of products, often involving initial ipso-substitution, where an existing substituent is replaced by the incoming nitro group. dissertation.comcanterbury.ac.nz For instance, the nitration of certain polysubstituted 6-methylphenols can yield 6-hydroxy-2,5-dinitrocyclohex-3-enones. dissertation.com The specific products formed are dependent on the reaction conditions and the substitution pattern of the starting phenol. dissertation.comresearchgate.net A proposed mechanism for these transformations often involves the formation of nitrodienone intermediates. canterbury.ac.nzresearchgate.net

Further Halogenation and Substituent Effects

Further halogenation of brominated phenols can occur, with the regioselectivity dictated by the electronic and steric effects of the substituents. The methyl group in compounds like 2,4-dibromo-6-methylphenol (B165728) can enhance steric hindrance, which can moderate the reactivity in electrophilic substitution and make it a selective intermediate for synthesizing more highly brominated derivatives. For example, the bromination of 3,4-dimethylphenol (B119073) and its bromo-derivatives can lead to the formation of tribromo-3,4-dimethylphenol or a tribromo-cyclohexa-2,5-dienone, depending on the reaction conditions. rsc.org The presence of existing bromine atoms influences the position of further substitution.

Nucleophilic Substitution at Bromine Centers and Phenolic Hydroxyl Group

The bromine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, the phenolic hydroxyl group can undergo nucleophilic reactions. For instance, it can be O-arylated in Chan-Lam cross-coupling reactions. researcher.lifetrdizin.gov.tr The hydroxyl group can also be protected, for example, with an isopropyl group, to allow for selective reactions at other sites on the molecule. researcher.life

Cross-Coupling Reactions Utilizing Bromine Substituents

The bromine substituents on this compound serve as excellent handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researcher.lifeminia.edu.egscielo.br

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck, Stille, Negishi)

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org Dibrominated phenols, such as 2,4-dibromophenol (B41371), can undergo Suzuki cross-coupling reactions with arylboronic acids to synthesize bis-arylated products, often after protection of the hydroxyl group. researcher.lifetrdizin.gov.tr The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.govscispace.combeilstein-journals.org For instance, catalysts like Pd(PPh₃)₄ are commonly used. scispace.comnih.gov

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. ambeed.comlibretexts.org While specific examples with this compound are not prevalent in the searched literature, the general applicability of the Heck reaction to aryl bromides suggests its potential use with this substrate. researchgate.netcollectionscanada.gc.ca

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. ikm.org.my This reaction is known for its tolerance of a wide range of functional groups. researchgate.net Aryl bromides are common substrates, and the reaction can be used to form complex molecules. nih.govthieme-connect.de The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. ikm.org.myresearchgate.net

Negishi Coupling: This reaction couples an organohalide with an organozinc compound, also catalyzed by palladium or nickel. wikipedia.org It is a powerful tool for forming carbon-carbon bonds and is noted for the high reactivity of the organozinc reagents. wikipedia.orgresearchgate.net The general mechanism involves oxidative addition, transmetalation, and reductive elimination. illinois.edu

A summary of representative palladium-catalyzed cross-coupling reactions is presented below:

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted alkene |

| Stille | Organostannane | Pd(PPh₃)₄ | Arylated or vinylated compound |

Mechanistic Investigations of Catalytic Cross-Coupling Pathways

The general mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, Stille, and Negishi reactions involves a catalytic cycle with three main steps: wikipedia.orglibretexts.orgacs.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (R-X) to form a Pd(II) intermediate (R-Pd-X). wikipedia.orgillinois.edu This is often the rate-determining step. researchgate.net

Transmetalation: The organometallic coupling partner (e.g., R'-BY₂, R'-SnR₃, R'-ZnX) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (R-Pd-R'). wikipedia.orgillinois.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgillinois.edu

Kinetic and computational studies have provided deeper insights into these pathways. For example, monoligated palladium(0) species, L₁Pd(0), have been identified as highly active catalytic species in the cross-coupling cycle. acs.org The nature of the ligands, bases, and solvents can significantly influence the reaction rates and yields by affecting each step of the catalytic cycle. acs.orgnih.govrsc.org For the Suzuki-Miyaura reaction, the formation of a boronate complex by the reaction of the boronic acid with a base is a key step before transmetalation. wikipedia.org In the Stille reaction, the transmetalation step is often the slowest in the catalytic cycle. researchgate.net

Oxidation and Reduction Chemistry of the Phenolic Functional Group

The phenolic hydroxyl group is a primary site for oxidative transformations, while its reduction is not a typical reaction pathway. The reactivity of related brominated phenols provides insight into the expected behavior of this compound.

Oxidation:

The phenolic moiety is susceptible to oxidation, which can lead to the formation of quinones or undergo degradation through ring-opening under more aggressive conditions. While specific studies on the oxidation of this compound are not prevalent in the reviewed literature, the oxidation of analogous compounds is well-documented. For instance, the phenolic group in the related isomer, 2,4-Dibromo-6-methylphenol, can be oxidized to form corresponding dibromoquinones using strong oxidizing agents.

In a different transformation pathway, the nitration of 2,3,6-tribromo-4-methylphenol with fuming nitric acid results in the formation of 2,3,5-tribromo-1,4-benzoquinone, a reaction that involves both nitration and oxidation of the phenol to a quinone structure with the concurrent loss of the methyl group. rsc.org

Photocatalytic degradation, an advanced oxidation process, has been studied for the isomer 2,6-dibromo-4-methylphenol (DBMP). This process involves a mixed reduction-oxidation mechanism where the compound is degraded, leading to the release of bromide ions. nih.govbeilstein-journals.org The degradation efficiency in such photocatalytic processes was found to be significantly high for DBMP, reaching 98%, which indicates the susceptibility of the brominated phenol ring to oxidative attack. nih.govbeilstein-journals.org

Reduction:

The phenolic hydroxyl group is generally resistant to chemical reduction. Reduction reactions involving halogenated phenols typically focus on the removal of the halogen substituents (hydrodehalogenation) rather than the transformation of the hydroxyl group. For the related compound 2,4-Dibromo-6-methylphenol, reduction with agents such as zinc dust can lead to the formation of 6-methylphenol derivatives through the cleavage of the carbon-bromine bonds. The direct reduction of the phenolic -OH to a hydrogen atom is not a synthetically viable pathway under standard reducing conditions.

Derivatization Strategies for Structural Diversification

The hydroxyl group of this compound is the most common site for derivatization, allowing for the synthesis of a wide array of new molecules. Key strategies include the formation of ethers and esters.

Ether Synthesis (O-Alkylation):

A fundamental derivatization strategy for phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide to form an ether. masterorganicchemistry.com

Step 1: Deprotonation: this compound is treated with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the corresponding sodium or potassium 2,3-dibromo-4-methylphenoxide.

Step 2: Nucleophilic Substitution: The resulting phenoxide is reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfonate ester, to yield the desired ether.

This strategy is versatile and can be used to introduce a variety of alkyl or aryl groups. masterorganicchemistry.com For analytical purposes, phenols are often derivatized to make them more volatile for gas chromatography. A common method is the formation of pentafluorobenzyl ethers by reacting the phenol with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) in the presence of a base. settek.comepa.gov

Research on related compounds demonstrates this principle. For example, the synthesis of 2-ethoxy-6-methoxy-4-methylphenol has been achieved from a brominated precursor, showcasing the formation of an ether linkage on a substituted phenol ring. rsc.org

Ester Synthesis (O-Acylation):

Esterification is another primary method for the derivatization of the hydroxyl group. This can be achieved by reacting this compound with an acylating agent.

Using Acyl Halides or Anhydrides: The most common method involves reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Fischer Esterification: While less common for phenols due to their lower nucleophilicity compared to alcohols, direct esterification with a carboxylic acid can be performed under acidic catalysis, though it is often less efficient.

These reactions convert the phenol into an ester, which can alter its biological activity and physicochemical properties.

The table below summarizes common derivatization reactions applicable to the hydroxyl group of this compound based on established phenolic chemistry.

| Derivatization Type | Reagent Class | Specific Example(s) | Expected Product |

| Etherification | Alkyl Halide + Base | CH₃I + K₂CO₃ | 2,3-Dibromo-1-methoxy-4-methylbenzene |

| Alkyl Sulfate + Base | (CH₃)₂SO₄ + NaOH | 2,3-Dibromo-1-methoxy-4-methylbenzene | |

| PFBBr + Base | C₇H₂BrF₅ + K₂CO₃ | 1-(Pentafluorobenzyloxy)-2,3-dibromo-4-methylbenzene | |

| Esterification | Acyl Chloride + Base | Acetyl chloride + Pyridine | (2,3-Dibromo-4-methylphenyl) acetate (B1210297) |

| Acid Anhydride + Base | Acetic anhydride + Pyridine | (2,3-Dibromo-4-methylphenyl) acetate |

Derivatives, Analogues, and Structure Property Relationship Spr Studies

Synthesis of Phenolic Ethers and Esters from 2,3-Dibromo-4-methylphenol

The hydroxyl group of this compound is a primary site for synthetic modification, allowing for the formation of phenolic ethers and esters. These reactions are fundamental in organic chemistry for altering a molecule's solubility, reactivity, and electronic properties.

Phenolic Ethers: The synthesis of ethers from phenols is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. For sterically hindered or electronically deactivated phenols, such as brominated phenols, specific conditions may be required. For example, in the synthesis of an ether from the related compound 2,6-dibromo-4-methylphenol (B1582163), potassium carbonate (K₂CO₃) is used as the base in a solvent like dimethylformamide (DMF) at elevated temperatures to drive the reaction with an alkyl halide like benzyl (B1604629) bromide. acs.org This general approach is applicable for converting this compound to its corresponding ethers. Another strategy involves the use of 5-chloro-1-phenyltetrazole to create tetrazole ethers, which can be a method for selectively reacting with phenolic groups. cdnsciencepub.com

Phenolic Esters: Esterification of phenols can be accomplished by reacting them with acyl halides or acid anhydrides. For hindered phenols, the reaction with methyl acrylate (B77674) in the presence of an alkaline catalyst and a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) has been shown to produce methyl esters in excellent yields. google.com Biocatalytic methods using enzymes like lipase (B570770) have also been employed for the synthesis of phenolic esters, often involving transesterification reactions with compounds such as vinyl acetate (B1210297). mdpi.com These methods provide pathways to convert this compound into a variety of ester derivatives.

| Derivative Type | General Reaction | Key Reagents & Conditions | Reference |

|---|---|---|---|

| Phenolic Ether | Williamson Ether Synthesis | Alkyl Halide, K₂CO₃, DMF, 90-100 °C | acs.org |

| Phenolic Ester | Michael Addition | Methyl Acrylate, Alkaline Catalyst, DMSO, ~110-135 °C | google.com |

| Phenolic Ester | Enzymatic Transesterification | Vinyl Acetate, Lipase (e.g., CALB), Isooctane, 37 °C | mdpi.com |

Preparation of Heterocyclic Derivatives and Fused Ring Systems

The structure of this compound, with its reactive hydroxyl and bromo substituents, serves as a potential starting point for the synthesis of more complex heterocyclic and fused-ring systems. These structures are of significant interest in medicinal and materials chemistry.

The synthesis of fused-ring systems can be achieved through intramolecular cyclization reactions. For example, ortho-quinone methide (o-QM) intermediates, which can be generated from phenols, are known to undergo inverse electron-demand Diels–Alder reactions with electron-rich dienophiles to create fused-ring systems. rsc.org This strategy could potentially be adapted for derivatives of this compound. Furthermore, the bromine atoms on the ring can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is an effective method for forming new carbon-carbon bonds and constructing arylated heterocyclic derivatives. nih.gov The presence of multiple reactive sites allows for sequential and selective reactions to build complex molecular architectures. While specific examples starting directly from this compound are not detailed in the literature, these established synthetic strategies for other brominated aromatic compounds highlight the potential pathways for its conversion into novel heterocyclic structures. nih.govresearchgate.net

Exploration of Isosteric Replacements and Structural Modifications for Tunable Properties

Key isosteric replacements for the phenolic hydroxyl group include amines (-NH₂), thiols (-SH), and amides (e.g., -NHC(O)R). researchgate.net For example, the bioisosteric replacement of a phenol (B47542) with a carboxamide has been successfully used in pharmaceutical development. researchgate.net Such a modification to this compound would alter its hydrogen bonding capacity, acidity, and metabolic stability.

Other structural modifications could involve:

Halogen Substitution: Replacing the bromine atoms with other halogens like chlorine or fluorine would significantly alter the electronic properties and lipophilicity of the aromatic ring.

Methyl Group Modification: The methyl group could be replaced with other alkyl groups to modulate steric hindrance and lipophilicity.

Positional Isomerism: Synthesizing isomers where the bromine and methyl groups are at different positions on the phenol ring would lead to compounds with different dipole moments and reactivity.

These modifications allow for a systematic exploration of the structure-property relationship, enabling the rational design of new compounds with desired characteristics.

| Original Group | Isosteric Replacement | Potential Effect on Properties | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Amine (-NH₂) | Decreased acidity, altered H-bonding | researchgate.net |

| Hydroxyl (-OH) | Thiol (-SH) | Increased acidity, different metal coordination | - |

| Hydroxyl (-OH) | Carboxamide (-NHCOR) | Altered H-bonding, potential for improved metabolic stability | researchgate.net |

| Bromine (-Br) | Chlorine (-Cl) | Reduced size, increased electronegativity | - |

Conformational Analysis of Derivatives via Advanced Spectroscopic Techniques

Understanding the three-dimensional conformation of derivatives of this compound is crucial for predicting their reactivity and biological interactions. Advanced spectroscopic techniques, often combined with computational chemistry, are employed for this purpose.

The conformational analysis of a molecule typically begins with computational methods, such as Density Functional Theory (DFT), to determine the stable geometries and relative energies of different conformers. researchgate.net These theoretical calculations provide insights into the molecule's potential energy surface.

Experimental verification is then sought using spectroscopic methods:

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. researchgate.net The frequencies of bond stretching and bending are sensitive to the local chemical environment and conformation. For instance, the characteristic O-H stretching frequency in the IR spectrum (typically a broad band around 3200-3600 cm⁻¹) can provide information about hydrogen bonding. uomustansiriyah.edu.iqmasterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about the spatial proximity of atoms, which is essential for elucidating the preferred conformation in solution.

Mass Spectrometry (MS): While primarily used for determining molecular weight, mass spectrometry techniques can also provide structural information, especially when used to analyze derivatives designed for easy detection. purdue.edu

By comparing the experimental vibrational and NMR data with the results from quantum chemical calculations, a detailed and accurate picture of the molecular structure and conformation of this compound derivatives can be established. researchgate.netdntb.gov.ua

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, hydroxyl, and aromatic protons.

Aromatic Protons: The two remaining protons on the aromatic ring (at positions 5 and 6) would appear as doublets due to coupling with each other. The proton at C6, being ortho to the electron-donating hydroxyl group, would likely resonate at a higher field (lower ppm) compared to the proton at C5, which is situated between a methyl group and a bromine atom.

Methyl Protons (-CH₃): A sharp singlet is anticipated for the three equivalent protons of the methyl group. Its chemical shift would be influenced by the aromatic ring current.

Hydroxyl Proton (-OH): A broad singlet is expected for the phenolic proton. Its chemical shift is typically variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on each unique carbon environment.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing bromine atoms (C2 and C3) would be significantly deshielded (shifted to a lower field) due to the electronegativity of bromine. The carbon attached to the hydroxyl group (C1) would also show a characteristic downfield shift.

Methyl Carbon (-CH₃): A single signal in the upfield region of the spectrum would correspond to the methyl carbon.

Advanced NMR Techniques:

2D NMR: Techniques like COSY (Correlation Spectroscopy) would definitively establish the coupling relationship between the aromatic protons at C5 and C6. Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton signals to their corresponding carbon atoms.

Solid-State NMR: Solid-State NMR could provide information about the molecule's structure and dynamics in the solid phase, revealing details about polymorphism and intermolecular interactions that are averaged out in solution-state NMR.

| Proton / Carbon | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -OH | Variable (Broad Singlet) | s (broad) | - |

| -CH₃ | ~2.3 | s | ~20 |

| Ar-H5 | ~7.3 | d | - |

| Ar-H6 | ~6.9 | d | - |

| Ar-C1 (-OH) | - | - | ~150-155 |

| Ar-C2 (-Br) | - | - | ~115-120 |

| Ar-C3 (-Br) | - | - | ~110-115 |

| Ar-C4 (-CH₃) | - | - | ~130-135 |

| Ar-C5 | - | - | ~130-135 |

| Ar-C6 | - | - | ~115-120 |

Note: The chemical shift values are estimates based on analogous structures and general substituent effects. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and intermolecular forces, such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of 2,3-Dibromo-4-methylphenol is expected to be dominated by several characteristic absorption bands.

O-H Stretching: A prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding in the sample.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=C Aromatic Stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region corresponds to the carbon-carbon double bond stretching vibrations within the aromatic ring.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a strong band around 1200-1260 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, providing direct evidence of bromination.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong signals in Raman spectra. The symmetric stretching of the C-Br bonds would also be Raman active. Because water is a weak Raman scatterer, this technique can be particularly useful for studying samples in aqueous media.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=C Aromatic Stretch | 1450-1600 | Medium-Strong |

| C-O Stretch | 1200-1260 | Strong |

| C-Br Stretch | 500-600 | Medium-Strong |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis of Complex Derivatives

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. For this compound, HRMS would confirm the molecular formula C₇H₆Br₂O.

The electron ionization (EI) mass spectrum would display a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion (M⁺) will appear as a triplet of peaks at m/z values corresponding to the masses of C₇H₆⁷⁹Br₂O, C₇H₆⁷⁹Br⁸¹BrO, and C₇H₆⁸¹Br₂O. The relative intensities of these peaks will be approximately 1:2:1.

Analysis of the fragmentation patterns provides structural information. Key fragmentation pathways for brominated phenols often include:

Loss of a Bromine Atom: A significant fragment would be observed corresponding to the loss of a bromine radical ([M-Br]⁺), which would still show an isotopic signature for the remaining bromine atom.

Loss of a Methyl Group: Fragmentation can occur via the loss of a methyl radical ([M-CH₃]⁺), leading to a dibromophenoxy cation.

Loss of Carbon Monoxide: Following the initial fragmentation, the resulting phenolic ions can lose carbon monoxide ([M-Br-CO]⁺ or [M-CH₃-CO]⁺), a common pathway for phenols.

Based on data for the related isomer 3,5-Dibromo-4-methylphenol, the molecular ion peaks are expected at m/z 264, 266, and 268. A major fragment is seen at m/z 185, corresponding to the loss of a bromine atom ([M-Br]⁺).

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 264, 266, 268 | [C₇H₆Br₂O]⁺ | Molecular Ion (M⁺) |

| 251, 253 | [C₆H₃Br₂O]⁺ | [M - CH₃]⁺ |

| 185, 187 | [C₇H₆BrO]⁺ | [M - Br]⁺ |

| 157, 159 | [C₆H₆Br]⁺ | [M - Br - CO]⁺ |

Note: The table reflects expected fragmentation based on general principles and data from isomers.

Single-Crystal X-ray Diffraction for Solid-State Structure and Hydrogen Bonding Networks

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported, analysis of the closely related compound 4,6-Dibromo-2,3-dimethylphenol provides significant insight into the expected solid-state features.

In the structure of this analogue, the molecule is nearly planar. The crystal packing is dominated by two key non-covalent interactions:

O-H···O Hydrogen Bonding: Adjacent phenol (B47542) molecules are linked by intermolecular O-H···O hydrogen bonds, forming infinite chains within the crystal lattice. This is a classic interaction for phenolic compounds and is a primary determinant of their crystal packing.

For this compound, a similar packing arrangement driven by strong O-H···O hydrogen bonds is highly probable. The presence and geometry of Br···Br or other halogen-related interactions would depend on the specific packing adopted by the molecule.

| Structural Feature | Observation in Analogue (4,6-Dibromo-2,3-dimethylphenol) |

|---|---|

| Molecular Geometry | Approximately planar |

| Primary Intermolecular Interaction | O-H···O Hydrogen Bonds |

| Resulting Supramolecular Structure | Chains of molecules parallel to the chemguide.co.uk axis |

| Secondary Intermolecular Interaction | Br···Br halogen bonding (3.362 Å) |

Note: Data presented is for the analogous compound 4,6-Dibromo-2,3-dimethylphenol and is illustrative of potential interactions.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound is the substituted benzene (B151609) ring.

The parent chromophore, phenol, exhibits primary and secondary absorption bands in the UV region. The spectrum of this compound is expected to show absorptions arising from π → π* transitions associated with the aromatic system.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted benzenes, these typically result in strong absorption bands.

n → π Transitions:* A weaker absorption corresponding to the transition of a non-bonding electron from the oxygen atom to a π* antibonding orbital may also be observed.

The presence of the hydroxyl (-OH), methyl (-CH₃), and bromine (-Br) substituents on the benzene ring influences the energy of these transitions. The -OH and -Br groups, with their lone pairs of electrons, act as auxochromes, modifying the absorption wavelength (λ_max) and intensity of the chromophore. Specifically, they are expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. The cumulative effect of two bromine atoms and a methyl group would likely shift the λ_max further into the UV region.

| Electronic Transition | Involved Orbitals | Expected Characteristics |

|---|---|---|

| π → π | π (HOMO) → π (LUMO) | Strong absorption band, sensitive to substitution |

| n → π | n (Oxygen lone pair) → π (LUMO) | Weak absorption band, often obscured by stronger bands |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. An electrostatic potential map further illustrates the charge distribution and sites susceptible to electrophilic or nucleophilic attack. While this type of analysis is common for many organic molecules, a specific FMO analysis and electrostatic potential map for 2,3-Dibromo-4-methylphenol has not been reported.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations using DFT methods are instrumental in interpreting experimental infrared (IR) and Raman spectra. These calculations can predict the vibrational modes of a molecule, aiding in its structural characterization. Although spectroscopic data for various brominated phenols exist, specific theoretical vibrational frequency calculations and the resulting predicted spectra for this compound have not been published.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions in different environments. For a molecule like this compound, MD simulations could reveal the preferred orientations of the hydroxyl and methyl groups and how the molecule interacts with solvents or other molecules. At present, there are no published MD simulation studies specifically focused on this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. These models are valuable for estimating properties that are difficult or costly to measure experimentally. While QSPR studies have been conducted for various classes of phenols to predict properties like toxicity or environmental fate, a QSPR model specifically developed for or including this compound is not documented.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational methods are crucial for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For this compound, this could involve studying its synthesis, degradation pathways, or its role in various chemical transformations. However, the scientific literature does not currently contain computational studies detailing the reaction mechanisms involving this compound or the analysis of its transition states.

Noncovalent Interaction Analysis (e.g., Hirshfeld Surface Analysis) in Solid-State Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the solid state, providing insights into the crystal packing. This analysis is dependent on the availability of a crystal structure determined through techniques like X-ray crystallography. As there is no publicly available crystal structure for this compound, a Hirshfeld surface analysis to understand its noncovalent interactions in the solid state has not been performed.

Advanced Applications in Materials Science and Catalysis

Role as a Building Block in Complex Organic Synthesis

No specific studies or publications were identified that detail the use of 2,3-Dibromo-4-methylphenol as a distinct building block in complex organic synthesis. Research in this area often focuses on other brominated phenol (B47542) isomers. For instance, the related compound 2,3,6-tribromo-4-methylphenol (B1354577) is noted as a valuable intermediate for synthesizing highly brominated compounds and serves as a building block for developing pharmaceuticals. chemshuttle.com However, equivalent applications for this compound are not documented in the available literature.

Precursor for Polymer and Monomer Development

There is no available research data indicating that this compound has been utilized as a precursor for the development of polymers or monomers. While the broader category of phenolic compounds is crucial in polymer science, the specific role of this particular dibrominated isomer has not been explored in the context of polymerization or monomer synthesis.

Ligand Design in Coordination Chemistry and Organometallic Catalysis

An extensive search did not yield any results on the application of this compound in ligand design for coordination chemistry or its use in organometallic catalysis. While related compounds like 2,6-Dibromo-4-methylphenol (B1582163) have been used in the context of molybdenum imido alkylidene catalysts for olefin metathesis, there are no corresponding studies for this compound. chemicalbook.com

Application in Sensor Technologies and Molecular Recognition Systems

No literature was found describing the application of this compound in the development of sensor technologies or molecular recognition systems. The structural and electronic properties that would make it suitable for such applications have not been investigated or reported.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

There is no documented use of this compound in the field of supramolecular chemistry or in self-assembly processes. The potential for this molecule to form ordered supramolecular structures through non-covalent interactions remains an unresearched area.

Environmental Transformation and Degradation Pathways Mechanistic and Academic Focus

Photolytic Degradation Mechanisms in Simulated Environmental Conditions

Photolytic degradation, or photodegradation, is a significant abiotic process that can lead to the transformation of organic compounds in the environment through the action of sunlight. For halogenated aromatic compounds like 2,3-Dibromo-4-methylphenol, direct photolysis in aqueous environments typically involves the cleavage of the carbon-halogen bond. nih.gov

Under simulated environmental conditions, the photolytic degradation of this compound is expected to proceed through a series of steps. The initial and most probable reaction is reductive dehalogenation, where a bromine atom is cleaved from the aromatic ring. This process can be influenced by the presence of natural photosensitizers in the environment, such as humic acids, which can accelerate the degradation rate. The position of the bromine atoms on the phenolic ring can influence the rate and pathway of photolysis.

Table 1: Postulated Photolytic Degradation Intermediates of this compound

| Intermediate Compound | Chemical Formula | Postulated Formation Pathway |

| 2-Bromo-4-methylphenol (B149215) | C₇H₇BrO | Reductive debromination at the 3-position |

| 3-Bromo-4-methylphenol | C₇H₇BrO | Reductive debromination at the 2-position |

| 4-Methylphenol | C₇H₈O | Complete reductive debromination |

| Dihydroxylated intermediates | C₇H₆BrO₂/C₇H₇O₂ | Hydroxylation of the aromatic ring |

Note: The data in this table is illustrative of potential degradation pathways and is based on the general principles of photolysis of halogenated phenols.

Microbial Transformation Pathways and Identification of Degradation Products

Microbial transformation is a key process in the environmental breakdown of organic pollutants. While specific studies on the microbial degradation of this compound are not extensively documented, the pathways can be inferred from research on other brominated and methylated phenols. Aerobic biodegradation is anticipated to be the primary microbial degradation route.

The initial step in the microbial transformation of halogenated phenols often involves the enzymatic removal of the halogen substituents. This can occur through either reductive or oxidative dehalogenation. In the case of this compound, microorganisms may utilize mono- or dioxygenase enzymes to hydroxylate the aromatic ring, which can facilitate subsequent ring cleavage.

Following initial transformations, the resulting intermediates, such as brominated catechols or hydroquinones, are channeled into central metabolic pathways. The complete mineralization of this compound would result in the formation of carbon dioxide, water, and bromide ions. The efficiency of this process is highly dependent on the specific microbial consortia present, as well as environmental conditions like nutrient availability, temperature, and pH.

Table 2: Potential Microbial Degradation Products of this compound

| Degradation Product | Chemical Formula | Enzymatic Process |

| Brominated catechols | C₇H₆BrO₂ | Dioxygenase activity |

| Brominated hydroquinones | C₇H₆BrO₂ | Monooxygenase activity |

| Aliphatic acids | Variable | Ring cleavage and further oxidation |

| Bromide ions | Br⁻ | Dehalogenation |

Note: This table presents hypothetical degradation products based on established microbial degradation pathways for similar compounds.

Advanced Oxidation Processes (AOPs) for Mechanistic Study of Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are particularly useful for the degradation of recalcitrant compounds like this compound.

The fundamental mechanism of AOPs involves the generation of highly reactive hydroxyl radicals, which are strong, non-selective oxidizing agents. These radicals can attack the aromatic ring of this compound, leading to a cascade of oxidative reactions. Common AOPs include ozonation (O₃), UV/H₂O₂, and Fenton's reagent (Fe²⁺/H₂O₂).

The reaction of hydroxyl radicals with this compound can proceed through several pathways, including hydrogen abstraction from the methyl or hydroxyl group, or addition to the aromatic ring. These initial reactions lead to the formation of various intermediates, including debrominated and hydroxylated phenols, which are typically more biodegradable than the parent compound. Complete mineralization to CO₂, H₂O, and Br⁻ is the ultimate goal of AOPs. The study of these processes provides valuable mechanistic insights into the oxidative degradation of such pollutants.

Adsorption and Desorption Mechanisms on Environmental Sorbents

The fate and transport of this compound in the environment are significantly influenced by its interaction with solid matrices such as soil, sediment, and suspended particles. Adsorption to these environmental sorbents can decrease the concentration of the compound in the aqueous phase, thereby reducing its bioavailability and mobility.

The primary mechanisms governing the adsorption of phenolic compounds like this compound include hydrophobic interactions, hydrogen bonding, and van der Waals forces. The organic carbon content of the sorbent is a key factor, with higher organic carbon leading to greater adsorption due to hydrophobic partitioning. The clay mineral content and the pH of the system also play important roles.

Desorption, the reverse process of adsorption, determines the potential for the release of the compound back into the aqueous phase, which can act as a long-term source of contamination. The strength of the adsorption, often quantified by the soil-water partition coefficient (Kd), dictates the reversibility of the process. Understanding these adsorption and desorption dynamics is essential for predicting the environmental persistence and distribution of this compound.

Computational Modeling of Environmental Fate and Transformation

Computational modeling has become an indispensable tool for predicting the environmental fate and transformation of chemical compounds. For this compound, various quantitative structure-activity relationship (QSAR) models and multimedia environmental fate models can be employed to estimate its key environmental properties and long-range transport potential. nih.gov

These models use the molecular structure of the compound to predict its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters are then used as inputs for larger-scale models that simulate the distribution and persistence of the chemical in different environmental compartments (air, water, soil, and sediment).

Computational models can also be used to predict the susceptibility of this compound to various degradation processes, including photolysis and biodegradation. By simulating these transformation pathways, it is possible to estimate the environmental half-life of the compound and identify its major degradation products. These in silico approaches provide a cost-effective means of assessing the potential environmental risks associated with the compound in the absence of extensive experimental data. researchgate.net

Advanced Analytical Method Development and Characterization Strategies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Complex Matrices

The detection of brominated phenols, including 2,3-Dibromo-4-methylphenol, at trace levels in complex matrices such as water and soil, necessitates highly sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

Researchers have developed robust methods for the simultaneous analysis of multiple bromophenols in various aqueous samples. One such method utilizes solid-phase extraction (SPE) to concentrate and purify the analytes from water samples, followed by identification and quantification using HPLC with an electrospray ionization source and tandem mass spectrometry (HPLC-ESI-MS/MS). nih.gov This approach has proven effective for fourteen different brominated phenols, achieving method detection limits in the nanogram-per-liter (ng/L) range for river water and seawater. nih.gov The acidification of aqueous samples upon collection is a critical step to prevent the rapid degradation of the target compounds. nih.gov For instance, a study successfully applied this method to detect six different bromophenols in real water samples, with concentrations ranging from ng/L to micrograms-per-liter (µg/L). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for analyzing bromophenols. To enhance volatility and chromatographic performance, phenols are often derivatized before analysis. A common derivatization technique is acetylation. nih.govresearchgate.net An effective method for detecting bromophenols at taste threshold concentrations (as low as 0.5 ng/L for 2,6-dibromophenol) involves the conversion of the phenols to their acetate (B1210297) derivatives, followed by a modified purge-and-trap procedure for isolation. nih.govresearchgate.net The subsequent analysis by GC-MS operating in selected ion monitoring (SIM) mode allows for high sensitivity and specificity. nih.govresearchgate.net This method has achieved detection limits between 0.1 and 0.5 ng/L for various bromophenols, with recoveries between 91% and 97%. nih.govresearchgate.net For soil sample analysis, a method for the simultaneous determination of various brominated phenols, including dibromophenols, was developed using GC/MS after cleanup on a Florisil cartridge and derivatization with a silylation reagent. researchgate.net This method achieved detection limits ranging from 0.04 to 0.19 ng/g in soil. researchgate.net

The choice of chromatographic column is critical for separating isomeric compounds. For a comprehensive analysis of 22 substituted phenol (B47542) isomers, a UHPLC (Ultra-High-Performance Liquid Chromatography) system with a pentafluorophenyl (PFP) stationary phase column demonstrated excellent selectivity and peak shape. thermofisher.com For GC analysis, columns such as the DB-XLB and DB-5ms have been shown to provide excellent separation of phenols, with the DB-XLB achieving slightly better resolution. manuallib.comnih.gov Retention Time Locking (RTL) in GC-MS can be employed to provide consistent retention times across analyses, often using a stable, mid-eluting compound like 2,4-dibromophenol (B41371) as the locking standard. manuallib.com

| Technique | Matrix | Sample Preparation | Analytes | Detection Limits (LOD) | Reference |

|---|---|---|---|---|---|

| HPLC-ESI-MS/MS | River Water | Solid-Phase Extraction (SPE) | 14 Bromophenols | 0.1–13.9 ng/L | nih.gov |

| HPLC-ESI-MS/MS | Seawater | Solid-Phase Extraction (SPE) | 14 Bromophenols | 0.1–21.9 ng/L | nih.gov |

| GC-MS (SIM) | Water | In situ Acetylation, Purge-and-Trap | Various Bromophenols | 0.1–0.5 ng/L | nih.govresearchgate.net |

| GC/MS | Soil | Florisil Cartridge Cleanup, Silylation | TBBPA, TBP, DBPs, MBPs | 0.04–0.19 ng/g | researchgate.net |

| HPLC | Aqueous Solution | Filtration | 2,6-dibromo-4-methylphenol (B1582163) | Not Specified | nih.gov |

Electrochemical Methods for Detection and Quantification

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and cost-effective detection of phenolic compounds. mdpi.com These sensors typically work by measuring the current change resulting from the oxidation or reduction of the analyte at the surface of a chemically modified electrode. mdpi.com While specific sensors for this compound are not extensively documented, the principles applied to other halogenated phenols are directly relevant.

The development of high-performance sensors relies on the engineering of electrode materials to enhance catalytic activity, increase surface area, and improve electron transfer kinetics. mdpi.com Transition metal-based materials, such as sulfides, oxides, and layered double hydroxides, have been extensively studied as electrocatalysts for phenol detection. mdpi.comrsc.org For example, a sensor using a hydrophilic carbon cloth electrode modified with a Ce/Ni/Cu layered double hydroxide (B78521) was developed for the simultaneous detection of 2,4-dichlorophenol (B122985) and 3-chlorophenol, achieving detection limits of 0.197 µM and 0.286 µM, respectively. rsc.org

Nanocomposites are also widely used to modify electrodes. A sensor for chlorophenols was developed using a nanocomposite of ZnSe quantum dots and cetyltrimethylammonium bromide (CTAB), which provided a favorable pathway for electron transfer and superior electrocatalytic activity. nih.gov Using differential pulse voltammetry (DPV), this sensor achieved a detection limit as low as 0.002 μM for 2,4-dichlorophenol. nih.gov Similarly, a sensor based on a chitosan-gold collapse gel film with poly(bromophenol blue) demonstrated good linearity and a low detection limit of 4.8 nM for the drug flutamide, showcasing the potential of polymer-modified electrodes. nih.gov

The performance of these sensors is evaluated based on several key parameters, including the linear detection range, limit of detection (LOD), sensitivity, selectivity, and stability.

| Electrode Modifier | Target Analyte(s) | Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Ce/Ni/Cu Layered Double Hydroxide | 2,4-Dichlorophenol | Not specified | 1–100 µM | 0.197 µM | rsc.org |

| Ce/Ni/Cu Layered Double Hydroxide | 3-Chlorophenol | Not specified | 1–100 µM | 0.286 µM | rsc.org |

| ZnSe Quantum Dots & CTAB | 2,4-Dichlorophenol | DPV | 0.006–9.0 µM | 0.002 µM | nih.gov |

| ZnSe Quantum Dots & CTAB | 2-Chlorophenol | DPV | 0.02–10.0 µM | 0.008 µM | nih.gov |

| Chitosan-gold gel / Poly(bromophenol blue) | Flutamide | Not specified | 0.01–1245 µM | 4.8 nM (0.0048 µM) | nih.gov |

Development of Novel Spectroscopic Probes for Environmental Monitoring

Spectroscopy is a versatile and powerful technique for the environmental monitoring of pollutants, offering real-time and non-invasive measurement capabilities. For phenolic compounds, UV-Visible spectrophotometry is a common analytical method. A simple and rapid spectrophotometric method for phenol determination involves using ferric chloride as a colorimetric reagent. tuiasi.ro The reaction produces a purple complex that can be measured at a specific wavelength (e.g., 540 nm), allowing for quantification. tuiasi.ro This method is effective for concentrations in the mg/mL range. tuiasi.ro Another approach involves the Gibbs reaction, where phenols are converted to indophenols, which can then be detected by mass spectrometry or spectrophotometry. morressier.compurdue.edu

While these methods are useful for general phenol detection, the development of novel spectroscopic probes aims to improve selectivity and sensitivity for specific compounds or classes of compounds in complex environmental matrices. theanalyticalscientist.com Advanced spectroscopic techniques such as surface-enhanced Raman spectroscopy (SERS) and nuclear magnetic resonance (NMR) spectroscopy are being explored for tracking pollutants. theanalyticalscientist.com For example, a new NMR-based method has been developed to fingerprint organofluorine compounds, which could potentially be adapted to trace organobromine pollutants to their sources. theanalyticalscientist.com The development of specific probes for this compound would likely involve designing molecules that exhibit a distinct change in their spectroscopic properties (e.g., fluorescence or color) upon selectively binding to the target analyte.

Isotopic Labeling and Tracing in Mechanistic Studies

Compound-Specific Isotope Analysis (CSIA) has become an effective tool for assessing the fate of environmental contaminants and elucidating their degradation mechanisms. acs.orgrsc.org This technique measures the subtle variations in the isotopic ratios of elements (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) within a specific compound. These variations, or isotopic fractionations, occur because reactions proceed at slightly different rates for molecules containing heavier isotopes versus lighter ones. The magnitude of this fractionation provides insight into the reaction pathway and can help identify the rate-limiting step. nih.gov

The application of dual-isotope analysis, such as plotting the fractionation of bromine isotopes against carbon isotopes, is a particularly powerful approach for mechanistic studies of brominated compounds like this compound. acs.orgrsc.org Studies on the UV-photodegradation of various bromophenols have revealed significant insights. nih.gov For instance, the photolysis of bromophenols in ethanol (B145695) and 4-bromophenol (B116583) in aqueous solution showed a normal carbon isotope effect (enrichment of the lighter ¹²C in the products) but an anomalous inverse bromine isotope effect (enrichment of the heavier ⁸¹Br in the products). nih.govacs.org This unusual inverse bromine effect (with fractionation values, ε, up to +5.1‰) suggests a complex reaction mechanism that may involve both mass-dependent and mass-independent fractionation during the cleavage of the carbon-bromine (C-Br) bond, likely proceeding through a radical pathway. acs.orgnih.govacs.org

In contrast, the lack of any significant carbon or bromine isotope effect during the photodegradation of 2-bromophenol (B46759) in an aqueous solution suggests that the C-Br bond cleavage is not the rate-limiting step in that specific reaction. nih.govacs.org These studies demonstrate that isotopic labeling and tracing are invaluable for understanding the environmental degradation pathways of this compound and other brominated pollutants, distinguishing between different transformation mechanisms that might not be discernible through concentration analysis alone. rsc.org

| Compound | Condition | Carbon Isotope Effect (εC) | Bromine Isotope Effect (εBr) | Inferred Mechanism | Reference |

|---|---|---|---|---|---|

| Various BPs | Ethanol Solution | -12.6‰ to -23.4‰ (Normal) | Up to +5.1‰ (Inverse) | Radical pathway, C-Br cleavage is rate-limiting | nih.gov |

| 4-Bromophenol | Aqueous Solution | Similar to ethanol (Normal) | Similar to ethanol (Inverse) | Radical pathway, C-Br cleavage is rate-limiting | nih.gov |

| 2-Bromophenol | Aqueous Solution | No significant effect | No significant effect | C-Br bond cleavage is not rate-limiting | nih.govacs.org |

| 3-Bromophenol | Aqueous Solution | No detectable effect | Bromine fractionation observed | Likely mass-independent fractionation | nih.govacs.org |

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes and Reagents

The synthesis of polysubstituted phenols, such as 2,3-Dibromo-4-methylphenol, often presents challenges related to regioselectivity and reaction conditions. Future research is trending towards the adoption of unconventional methods that offer milder conditions, higher precision, and improved safety profiles over traditional approaches that may use liquid bromine in solvents like carbon disulfide or acetic acid. orgsyn.orgyoutube.com

Emerging strategies focus on novel brominating agents and catalytic systems. For instance, I(III)-based reagents, such as the in-situ preparation of PhIOAcBr from Phenyliodine(III) diacetate (PIDA) and aluminum bromide (AlBr₃), have been developed for the efficient and mild electrophilic bromination of phenols. rsc.orgresearchgate.net This system demonstrates excellent reactivity and could be explored for the selective synthesis of this compound, potentially reducing the formation of isomeric byproducts. Another promising avenue involves the use of sulfoxides with bulky substituents in combination with trimethylsilyl (B98337) bromide (TMSBr) to achieve high regioselectivity, particularly for para-bromination, by leveraging non-covalent interactions like hydrogen bonding to direct the substitution. chemistryviews.org

Furthermore, green synthesis protocols are gaining traction. A one-pot tandem reaction involving the ipso-hydroxylation of a corresponding arylboronic acid followed by bromination using a hydrogen peroxide/hydrogen bromide (H₂O₂/HBr) system presents a rapid and environmentally friendly alternative for producing diverse bromophenols. nih.govrsc.org Adapting such a method could provide a direct and scalable route to this compound.

| Reagent System | Description | Potential Advantage for this compound Synthesis |

| PIDA–AlBr₃ | An I(III)-based system that generates a potent electrophilic brominating agent in situ. rsc.orgresearchgate.net | Mild reaction conditions and high efficiency; may offer improved regiocontrol over traditional methods. |

| TMSBr/Sulfoxide (B87167) | Utilizes sulfoxides with bulky substituents to direct bromination, showing high para-selectivity in some phenols. chemistryviews.org | Potential for high regioselectivity through non-covalent directing effects. |

| H₂O₂/HBr | A green chemistry approach for a one-pot hydroxylation/bromination sequence starting from arylboronic acids. rsc.org | Rapid, scalable, and environmentally benign synthesis route. |

| Oxidative Bromination | Uses a bromide salt (e.g., HBr, NaBr) with an oxidant, such as molecular oxygen (air), to generate the active brominating species. nih.govacs.org | High atom economy and use of inexpensive, readily available reagents. |

Design of Advanced Derivatives with Tailored Electronic and Structural Properties

This compound can serve as a versatile scaffold for the synthesis of advanced derivatives with specific functionalities. The bromine atoms act as key synthetic handles, enabling subsequent transformations such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net This opens avenues for creating a library of novel compounds with tailored electronic and structural properties for various applications.

Future research could focus on using this compound as a precursor for:

Novel Biologically Active Molecules: By analogy with other bromophenols that form the basis for compounds with inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, derivatives of this compound could be synthesized and screened for biological activity. mdpi.comnih.gov

Functional Polymers and Materials: The phenolic hydroxyl group and the reactive bromine sites allow for the incorporation of this molecule into polymer backbones or as functional pendants. Brominated compounds are known for their use as flame retardants, and novel derivatives could be designed with enhanced performance or environmental profiles. nih.gov

Macrocyclic Arenes: Brominated precursors have been successfully used to improve the yield of macrocycle synthesis. mdpi.com The specific substitution pattern of this compound could be exploited to construct novel host-guest systems with unique cavity shapes and recognition properties.

Complex Heterocycles: Through reactions like aromatic nucleophilic substitution (SNAr) or palladium-catalyzed cross-coupling, the bromine atoms can be replaced with nitrogen, sulfur, or other nucleophiles to build complex heterocyclic systems. nih.gov

The design of these derivatives will be guided by achieving specific electronic effects (e.g., electron-donating or -withdrawing properties) and steric configurations to optimize their function for a target application.

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis of brominated compounds, particularly on an industrial scale, can present safety challenges due to the use of hazardous reagents like molecular bromine and the potential for runaway reactions. nih.govnih.gov Flow chemistry, or continuous flow processing, is an emerging technology that addresses these issues by performing reactions in a continuously flowing stream within a network of tubes or microreactors.

The integration of flow chemistry for the synthesis of this compound and its derivatives offers several key advantages:

Enhanced Safety: Hazardous reagents like Br₂ or KOBr can be generated in situ from less hazardous precursors (e.g., NaOCl and HBr) and immediately consumed in the reaction stream. nih.govnih.gov This minimizes the storage and handling of toxic substances.

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and reduced byproduct formation.

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often simpler and safer than scaling up traditional batch reactors. nih.gov

Future research will likely focus on developing optimized flow protocols for the bromination of 4-methylphenol to produce this compound with high selectivity. This involves screening different solvents, temperatures, and reagent ratios within a continuous flow setup. The subsequent functionalization of the dibrominated product could also be integrated into a multi-step continuous process, streamlining the synthesis of advanced derivatives.

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Requires handling and storage of bulk hazardous reagents. Higher risk of thermal runaways. nih.gov | In situ generation of hazardous reagents minimizes exposure and risk. Superior heat transfer reduces runaway potential. nih.gov |

| Process Control | Difficult to maintain uniform temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. nih.gov |

| Scalability | Scaling up can be complex and may alter reaction outcomes ("scale-up effect"). | More straightforward scale-up by extending run time or "numbering-up" reactors. nih.gov |

| Efficiency | Can lead to lower yields and more byproducts due to lack of precise control. | Often results in higher yields, better selectivity, and faster reaction times. |

Enhanced Predictive Modeling for Structure-Property-Application Relationships

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound and its potential derivatives, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can accelerate the discovery and optimization process. nih.gov These models use molecular descriptors to build mathematical relationships that correlate a compound's structure with its biological activity or physicochemical properties.

Future research in this area should focus on:

Developing Specific QSAR/QSPR Models: By synthesizing a series of derivatives of this compound and measuring their properties (e.g., antioxidant activity, enzyme inhibition, solubility), a dataset can be generated to build robust predictive models. researchgate.netmdpi.com

Utilizing Advanced Descriptors: Models can incorporate a wide range of descriptors, including lipophilic (e.g., log K(ow)), electronic (e.g., Hammett constants, atomic charges), and steric parameters, to capture the key structural features influencing a given property. nih.gov

Employing 3D- and 4D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and 4D-QSAR can provide three-dimensional insights into how a molecule's shape, electrostatic fields, and conformational flexibility relate to its activity. nih.govnih.gov

DFT Calculations: Density Functional Theory (DFT) can be used to calculate fundamental properties such as molecular structures, bond lengths, and electronic parameters for bromophenols, providing a deeper understanding of trends within a series of compounds. nih.gov

These predictive models can guide the rational design of new derivatives, prioritizing the synthesis of candidates with the highest probability of possessing desired characteristics while reducing the time and resources spent on trial-and-error experimentation.

Sustainable Chemistry Initiatives in Brominated Organic Synthesis